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Introduction
6-Bromophthalazin-1(2H)-one is a heterocyclic organic compound featuring a phthalazinone

core substituted with a bromine atom. This scaffold is of significant interest in medicinal

chemistry, primarily due to its role as a key intermediate in the synthesis of potent enzyme

inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4][5][6][7] The

phthalazinone moiety serves as a crucial pharmacophore that mimics the nicotinamide portion

of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[3] PARP inhibitors

are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors

with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

[8][9] This technical guide provides a comprehensive overview of the physicochemical

properties, synthesis, reactivity, and applications of 6-Bromophthalazin-1(2H)-one, with a

particular focus on its relevance in the development of PARP inhibitors.

Physicochemical Properties
6-Bromophthalazin-1(2H)-one is a solid at room temperature, appearing as a white or yellow

crystalline powder.[10] Its key physicochemical properties are summarized in the table below

for easy reference and comparison.
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Property Value Source(s)

CAS Number 75884-70-7 [11]

Molecular Formula C₈H₅BrN₂O [11]

Molecular Weight 225.04 g/mol [11]

Appearance White to yellow solid [10]

Boiling Point 474.5 °C at 760 mmHg [10]

Melting Point

Not explicitly reported for the

6-bromo isomer. The related 4-

bromophthalazin-1(2H)-one

has a melting point of 273 °C.

Solubility

The parent compound, 1(2H)-

phthalazinone, is reported to

be insoluble in water. The 4-

bromo isomer is slightly

soluble in DMSO and

methanol (with heating and

sonication). Specific solubility

data for the 6-bromo isomer is

not readily available but is

expected to be similar.

Density 1.822 g/cm³ [10]

Synthesis and Purification
A common and effective method for the synthesis of 6-Bromophthalazin-1(2H)-one involves

the reaction of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[12]

Experimental Protocol: Synthesis of 6-Bromophthalazin-
1(2H)-one[12]
Materials:
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5-Bromo-3-hydroxyisobenzofuran-1(3H)-one

Hydrazine monohydrate

Isopropanol

Procedure:

Suspend 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 equivalent) in isopropanol.

Heat the suspension to 90 °C and maintain for 1.5 hours.

Add hydrazine monohydrate (2.0 equivalents) portion-wise to the heated suspension.

After the addition is complete, continue to stir the reaction mixture at 90 °C until the reaction

is complete (monitoring by TLC is recommended).

Cool the reaction mixture to room temperature, which should result in the precipitation of the

product.

Filter the resulting solid and wash the filter cake with cold isopropanol.

Dry the solid under vacuum to yield 6-Bromophthalazin-1(2H)-one as a beige solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent such

as ethanol or isopropanol to obtain a product with higher purity.
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Synthesis of 6-Bromophthalazin-1(2H)-one
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Caption: Workflow for the synthesis of 6-Bromophthalazin-1(2H)-one.

Chemical Reactivity
The 6-Bromophthalazin-1(2H)-one molecule possesses several reactive sites that can be

exploited for further chemical modifications. The bromine atom on the aromatic ring is

susceptible to nucleophilic aromatic substitution and can participate in various palladium-

catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination

reactions. These reactions allow for the introduction of a wide range of substituents at the 6-

position, which is crucial for modulating the pharmacological properties of its derivatives.
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The nitrogen atom at the 2-position of the phthalazinone ring can undergo N-alkylation

reactions. This allows for the introduction of various side chains, which can influence the

compound's solubility, cell permeability, and binding affinity to its biological target.

Applications in Drug Development: A Focus on
PARP Inhibition
The phthalazinone core is a well-established pharmacophore for the inhibition of Poly(ADP-

ribose) polymerase (PARP) enzymes.[1][2][3][4][5][6][7] PARP-1, in particular, is a key enzyme

in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA

breaks.[9] In cancer cells with deficient homologous recombination (HR) repair pathways, such

as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the

accumulation of double-strand DNA breaks during replication.[8] These unrepaired double-

strand breaks are lethal to the cancer cells, an elegant therapeutic concept known as "synthetic

lethality".[8]

6-Bromophthalazin-1(2H)-one serves as a versatile starting material for the synthesis of

potent PARP inhibitors. The bromine atom can be functionalized to introduce moieties that

interact with specific residues in the PARP active site, thereby enhancing the inhibitor's potency

and selectivity. For instance, the well-known PARP inhibitor Olaparib features a phthalazinone

core.[2][3]

Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of action of PARP inhibitors in the context of

synthetic lethality in BRCA-deficient cancer cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/publication/352893887_Design_Synthesis_and_Activity_Evaluation_of_New_Phthalazinone_PARP_Inhibitors
https://pubmed.ncbi.nlm.nih.gov/34193711/
https://www.jstage.jst.go.jp/article/cpb/69/7/69_c20-01018/_html/-char/en
https://www.researchgate.net/publication/263774784_Synthesis_and_biological_evaluation_of_substituted_4-thiophen-2-ylmethyl-2H-phthalazin-1-ones_as_potent_PARP-1_inhibitors
https://ouci.dntb.gov.ua/en/works/4gxN5zLl/
https://pubmed.ncbi.nlm.nih.gov/29453076/
https://pubmed.ncbi.nlm.nih.gov/18800822/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.564601/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8931346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8931346/
https://www.benchchem.com/product/b1279473?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34193711/
https://www.jstage.jst.go.jp/article/cpb/69/7/69_c20-01018/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of PARP Inhibition and Synthetic Lethality
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Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.
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Experimental Protocol: In Vitro PARP-1 Inhibition Assay
While a specific protocol for 6-Bromophthalazin-1(2H)-one itself is not available, the following

is a general and widely used colorimetric assay for evaluating the inhibitory activity of

phthalazinone derivatives against PARP-1.[13][14]

Materials:

Recombinant human PARP-1 enzyme

Histones (as a substrate for poly(ADP-ribosyl)ation)

Biotinylated NAD+

Streptavidin-HRP (Horseradish Peroxidase)

HRP substrate (e.g., TMB)

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

Test compounds (dissolved in DMSO)

96-well plates (high-binding)

Plate reader

Procedure:

Coat a 96-well plate with histones and incubate overnight at 4 °C.

Wash the plate with wash buffer (e.g., PBS with Tween-20).

Add the test compound at various concentrations to the wells. Include a positive control (a

known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

Add the PARP-1 enzyme to all wells except the blank.

Initiate the reaction by adding biotinylated NAD+.
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Incubate the plate at room temperature for a specified time (e.g., 1 hour).

Wash the plate to remove unbound reagents.

Add Streptavidin-HRP and incubate for a specified time (e.g., 1 hour).

Wash the plate again.

Add the HRP substrate and incubate until a color develops.

Stop the reaction with a stop solution (e.g., sulfuric acid).

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value.

Spectral Data
The following table summarizes the expected spectral characteristics of 6-Bromophthalazin-
1(2H)-one. Actual spectra can be obtained from various chemical suppliers and databases.[15]
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Spectroscopic Technique Expected Features

¹H NMR

Aromatic protons will appear as multiplets in the

downfield region (typically 7-8.5 ppm). The N-H

proton of the phthalazinone ring will likely

appear as a broad singlet, also in the downfield

region.[16][17][18]

¹³C NMR

Aromatic carbons will resonate in the range of

120-150 ppm. The carbonyl carbon of the

phthalazinone ring will be significantly downfield,

typically around 160-170 ppm.[19][20][21]

FTIR

A characteristic C=O stretching vibration for the

amide carbonyl will be observed around 1650-

1680 cm⁻¹. N-H stretching will appear as a

broad band in the region of 3100-3300 cm⁻¹. C-

H stretching of the aromatic ring will be

observed above 3000 cm⁻¹. C-Br stretching will

be in the fingerprint region.[22]

Mass Spectrometry

The mass spectrum will show a molecular ion

peak (M+) and a characteristic M+2 peak of

similar intensity due to the presence of the

bromine atom (⁷⁹Br and ⁸¹Br isotopes).[12]

Safety and Handling
6-Bromophthalazin-1(2H)-one should be handled with care in a well-ventilated laboratory, and

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn. It is classified as an irritant and may be harmful if swallowed, inhaled, or

in contact with skin.[11] For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
6-Bromophthalazin-1(2H)-one is a valuable building block in the field of medicinal chemistry,

particularly for the development of PARP inhibitors. Its versatile reactivity allows for the
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synthesis of a diverse range of derivatives with tailored pharmacological profiles. A thorough

understanding of its physicochemical properties, synthesis, and reactivity is essential for

researchers and scientists working on the design and development of novel therapeutics

targeting DNA repair pathways in cancer. The information provided in this technical guide

serves as a comprehensive resource to facilitate further research and innovation in this

promising area of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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